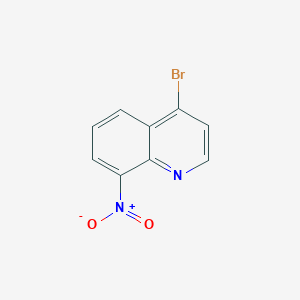
4-Bromo-8-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of a bromine atom at the fourth position and a nitro group at the eighth position on the quinoline ring. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-nitroquinoline typically involves the nitration of 4-bromoquinoline. The process can be summarized as follows:
Nitration: 4-Bromoquinoline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the eighth position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-Bromoquinoline are nitrated using industrial nitrating agents and equipment.
Continuous Processing: The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification and Quality Control: The product is purified using industrial-scale purification techniques and subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Reduction Reactions: The nitro group at the eighth position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, amines, or thiols in the presence of a base and a suitable solvent.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Reduction Products: 4-Bromo-8-aminoquinoline.
Oxidation Products: Quinoline N-oxides.
Scientific Research Applications
4-Bromo-8-nitroquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Chemical Research: The compound is utilized in chemical research to study its reactivity and to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Bromo-8-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, such as reduction and substitution, which can modify its structure and activity. The nitro group can be reduced to an amino group, which may interact with biological targets, while the bromine atom can be substituted with other functional groups to enhance its activity .
Comparison with Similar Compounds
4-Bromoquinoline: Lacks the nitro group at the eighth position, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Lacks the bromine atom at the fourth position, affecting its substitution reactions.
4-Chloro-8-nitroquinoline: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.
Uniqueness of 4-Bromo-8-nitroquinoline: The presence of both the bromine atom and the nitro group in this compound imparts unique chemical properties, making it more versatile in chemical reactions and more valuable in scientific research and industrial applications compared to its similar compounds .
Properties
IUPAC Name |
4-bromo-8-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXJMMPHGVRQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2968946.png)
![N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2968947.png)
![(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/new.no-structure.jpg)
![3-[(4-chlorophenyl)methyl]-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2968950.png)
![1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea](/img/structure/B2968952.png)
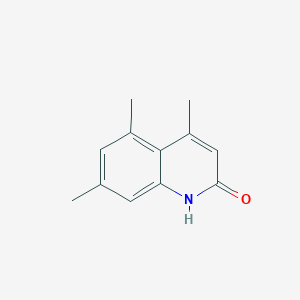
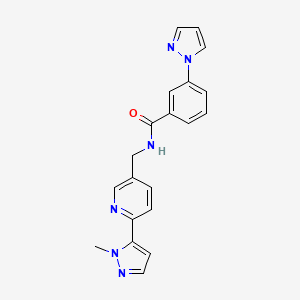
![Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968956.png)
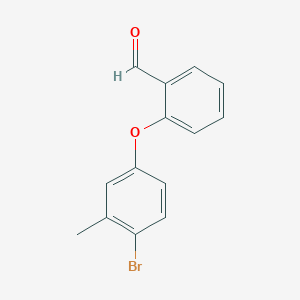
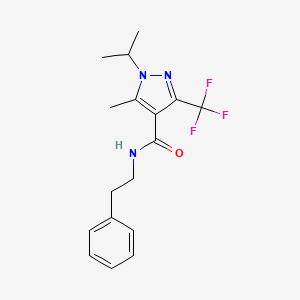
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2968961.png)
![4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2968964.png)
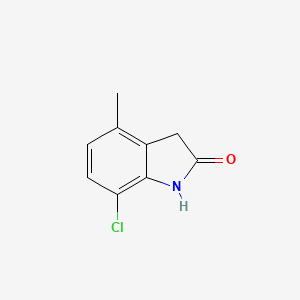
![N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2968969.png)
